

In Vitro Pharmacological Profile of Isosorbide 2-Nitrate: A Technical Guide

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Compound of Interest

Compound Name: *Isosorbide 2-nitrate*

Cat. No.: *B026633*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of **Isosorbide 2-nitrate** (IS-2-MN), a key active metabolite of the vasodilator Isosorbide Dinitrate. This document details its mechanism of action, quantitative activity, and the experimental protocols used for its characterization, aimed at facilitating further research and development in the cardiovascular field.

Mechanism of Action

Isosorbide 2-nitrate, like other organic nitrates, exerts its pharmacological effects primarily through the release of nitric oxide (NO).^[1] Unlike receptor-ligand interactions, IS-2-MN does not bind to a specific receptor to initiate its action. Instead, it serves as a prodrug that undergoes enzymatic biotransformation to release NO in vascular smooth muscle cells.^{[2][3]}

The released nitric oxide, a potent endogenous vasodilator, activates the soluble guanylate cyclase (sGC) enzyme.^[4] This activation is achieved through the binding of NO to the heme prosthetic group of sGC, leading to a conformational change that stimulates the enzyme's catalytic activity.^{[5][6]} Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).^[4]

The subsequent elevation in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG).^{[7][8]} PKG, in turn, phosphorylates several downstream targets within the vascular smooth muscle cell, leading to a decrease in intracellular calcium concentrations and

desensitization of the contractile machinery to calcium.[9] The key downstream effects of PKG activation include:

- Inhibition of calcium influx: PKG can phosphorylate and modulate the activity of ion channels, leading to reduced entry of extracellular calcium.
- Enhanced calcium sequestration: PKG can promote the uptake of calcium into the sarcoplasmic reticulum.
- Reduced sensitivity of contractile proteins: PKG can phosphorylate proteins associated with the contractile apparatus, leading to smooth muscle relaxation at a given calcium concentration.[10]

This cascade of events ultimately results in the relaxation of vascular smooth muscle, leading to vasodilation.

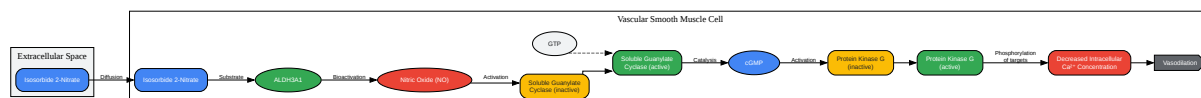
Quantitative Data

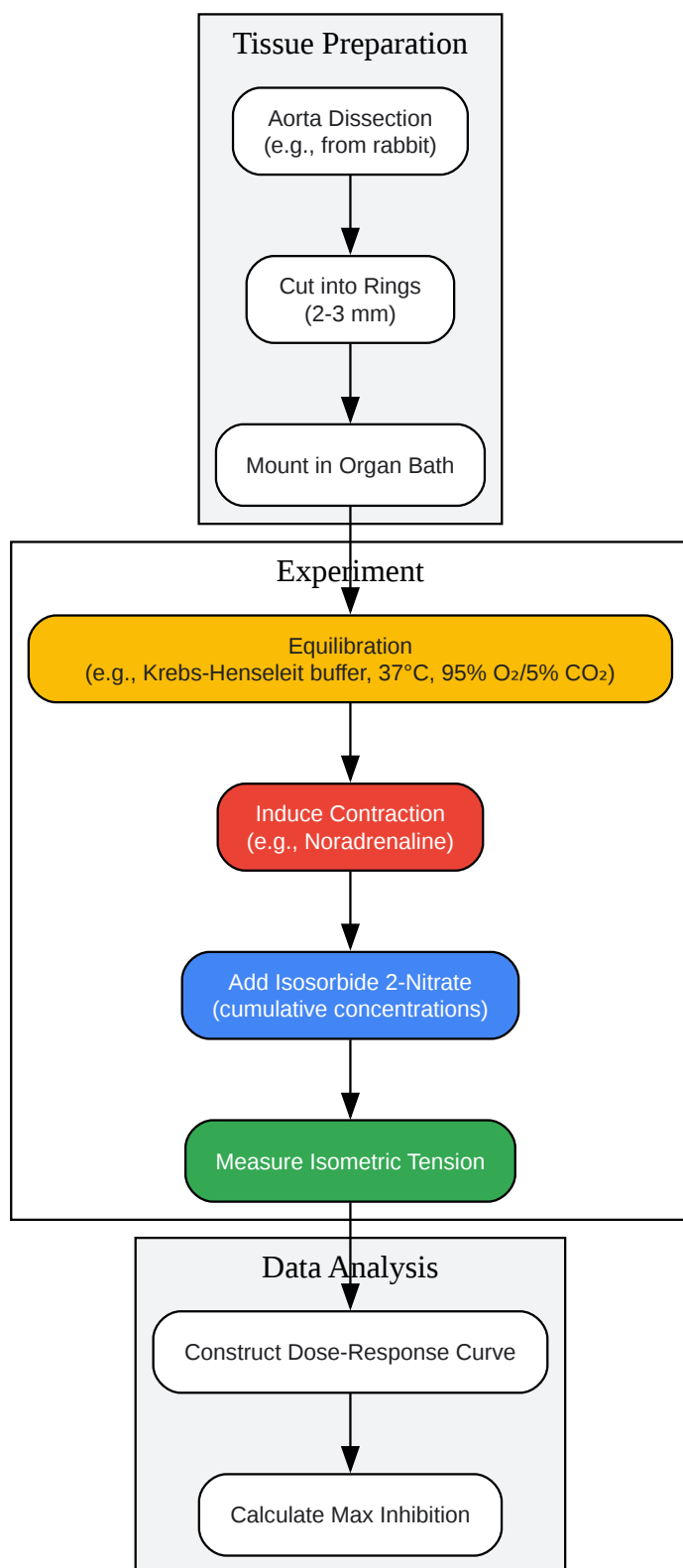
The in vitro activity of **Isosorbide 2-nitrate** has been quantified through various assays, primarily focusing on its ability to activate soluble guanylate cyclase and induce vasodilation.

Parameter	Value	Species/System	Assay	Reference
EC ₅₀ for SGC Activation	0.75 mM	Rat Liver (cell-free)	Soluble Guanylate Cyclase Activity Assay	
K _m for ALDH3A1	818 μM	Recombinant Mouse	NO Release Assay	[2]
V _{max} for ALDH3A1	0.175–0.503 nmol/min/mg	Recombinant Mouse	NO Release Assay	[2]
Maximum Inhibition of Noradrenaline-induced Contraction	80% (at 10 ⁻⁴ mol/l)	Rabbit Aortic Strips	Aortic Ring Vasodilation Assay	[11]

Signaling and Experimental Workflow Diagrams

Signaling Pathway of Isosorbide 2-Nitrate





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References

- 1. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IN VITRO ORGANIC NITRATE BIOACTIVATION TO NITRIC OXIDE BY RECOMBINANT ALDEHYDE DEHYDROGENASE 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marlettalab.org [marlettalab.org]
- 5. Higher-order interactions bridge the nitric oxide receptor and catalytic domains of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Attenuated vasodilatation in lambs with endogenous and exogenous activation of cGMP signaling: role of protein kinase G nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Nitric oxide–cGMP–protein kinase G pathway negatively regulates vascular transient receptor potential channel TRPC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic GMP-dependent protein kinase regulates vascular smooth muscle cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences between nitrates: role of isosorbide 2-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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